molecular formula C7H14BrN B1383363 5-Azaspiro[3.4]octane hydrobromide CAS No. 1795283-50-9

5-Azaspiro[3.4]octane hydrobromide

Cat. No. B1383363
CAS RN: 1795283-50-9
M. Wt: 192.1 g/mol
InChI Key: VHBJJXPWYWDYDA-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane hydrobromide is a chemical compound with the CAS Number: 1795283-50-9 . It has a molecular weight of 192.1 . .


Synthesis Analysis

The synthesis of 5-Azaspiro[3.4]octane hydrobromide has been reported in the literature . One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These syntheses are step-economic and scalable .


Molecular Structure Analysis

The molecular formula of 5-Azaspiro[3.4]octane hydrobromide is C7H14BrN . The InChI code is 1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H and the InChI key is VHBJJXPWYWDYDA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octane hydrobromide is a solid compound with a molecular weight of 192.1 . .

Scientific Research Applications

Synthesis and Drug Discovery

5-Azaspiro[3.4]octane hydrobromide and its derivatives have been extensively studied for their applications in the synthesis of novel chemical structures, contributing significantly to drug discovery. For instance, Li et al. (2013) demonstrated the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery, utilizing robust and step-economic routes (Li, Rogers-Evans, & Carreira, 2013). Similarly, Papillon and Taylor (2000) achieved the first synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, using L-Proline (Papillon & Taylor, 2000).

Chemical Structure and Functionalization

The focus on the chemical structure and functionalization of azaspirocycles has been a prominent area of research. Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, showcasing the conversion of novel building blocks into functionalized pyrrolidines, piperidines, and azepines, which are significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004). Another study by Ramesh et al. (2019) detailed an annulation strategy for synthesizing 2-azaspiro[3.4]octane, offering insights into different synthetic approaches and their respective merits and limitations (Ramesh, Balakumar, Rizzo, & Zhang, 2019).

Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives using NMR spectroscopy, providing valuable insights into the preferred conformations and the effects of substituents on these structures (Montalvo-González & Ariza-Castolo, 2012).

Application in Medicinal Chemistry

The application of 5-Azaspiro[3.4]octane hydrobromide and its derivatives in medicinal chemistry has been notable. Cook et al. (2017) describe the synthesis of a series of azaspiro compounds with high affinity for the α7 nicotinic acetylcholine receptor, demonstrating their potential in developing novel therapeutics (Cook et al., 2017).

Safety and Hazards

The safety data sheet for 5-Azaspiro[3.4]octane hydrobromide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

5-azaspiro[3.4]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJJXPWYWDYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.4]octane hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[3.4]octane hydrobromide
Reactant of Route 2
5-Azaspiro[3.4]octane hydrobromide
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5-Azaspiro[3.4]octane hydrobromide
Reactant of Route 4
5-Azaspiro[3.4]octane hydrobromide
Reactant of Route 5
5-Azaspiro[3.4]octane hydrobromide
Reactant of Route 6
5-Azaspiro[3.4]octane hydrobromide

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